molecular formula C10H10F2O2 B3378012 4,4-Difluoro-2-phenylbutanoic acid CAS No. 1375474-59-1

4,4-Difluoro-2-phenylbutanoic acid

Cat. No. B3378012
CAS RN: 1375474-59-1
M. Wt: 200.18
InChI Key: PHHJOFMVWMGXNH-UHFFFAOYSA-N
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Description

“4,4-Difluoro-2-phenylbutanoic acid” is a chemical compound with the CAS Number: 862458-16-0 . It is a derivative of butyric acid and is used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases . The InChI Code for this compound is 1S/C10H10F2O2/c11-10(12)8(6-9(13)14)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,13,14) .

Scientific Research Applications

Synthesis Applications

  • Chemical Synthesis : 4,4-Difluoro-2-phenylbutanoic acid has been involved in the synthesis of complex organic compounds. For example, it was used in an attempt to synthesize 4-[4′-bis(2″-chloroethyl)aminophenyl]-4,4-difluorobutanoic acid, a compound related to chlorambucil, an anticancer drug. However, the synthesis was not fully completed due to the instability of intermediates (Buss, Coe, & Tatlow, 1997).

  • Asymmetric Hydrogenation : The compound has been used in the context of asymmetric hydrogenation, a key method in organic synthesis. In research, (E)-2-oxo-4-arylbut-3-enoic acids were hydrogenated to yield 2-hydroxy-4-arylbutanoic acids with significant enantioselectivity, demonstrating its potential in synthesizing chiral molecules for pharmaceuticals (Zhu, Meng, Fan, Xie, & Zhang, 2010).

Material Science and Chemistry

  • Molecular Structure Analysis : The compound has been used in the study of molecular structures and complexes. For example, it was synthesized as a byproduct in an attempt to create hexanetetrone derivatives and used to form novel copper (II) nitrate complexes, which were analyzed for their molecular and crystal structure (Landry, Turnbull, & Twamley, 2007).

  • Quantum Chemical Computations and Molecular Docking : this compound was studied in quantum chemical computations and molecular docking experiments. These studies are crucial for understanding the properties of the molecule, such as its vibrational spectra, UV-visible range, and nonlinear optical properties, which can have applications in various fields like materials science and drug discovery (Charanya, Sampathkrishnan, & Balamurugan, 2020).

Biomedical Research

  • Molecular Docking for Drug Identification : In biomedical research, molecular docking studies have been conducted with derivatives of this compound to identify potential drug candidates. Such studies are instrumental in predicting how different molecules might interact with biological targets, aiding in the discovery of new pharmaceuticals (Raajaraman, Sheela, & Muthu, 2019).

  • Tetrazole-Containing Derivatives : The reactivity of this compound has been exploited to prepare tetrazole-containing derivatives. These derivatives have potential applications in pharmaceutical chemistry due to their structural properties (Putis, Shuvalova, & Ostrovskii, 2008).

Environmental and Analytical Applications

  • Electrolyte Additives in Lithium Ion Batteries : Derivatives of this compound have been investigated as electrolyte additives in lithium-ion batteries. These studies explore the potential of these compounds in improving the efficiency and lifespan of batteries, which is critical for advancing energy storage technology (Kubota, Ihara, Katayama, Nakai, & Ichikawa, 2012).

  • Analytical Studies in Chemistry : The acid and its derivatives have been used in various analytical studies. For example, investigations into the kinetics of oxidation of similar compounds by permanganate in buffer media contribute to our understanding of chemical reactions and processes, which can have implications in fields like environmental chemistry and process engineering (Sikkandar, Ahamed, & Kannan, 1999).

properties

IUPAC Name

4,4-difluoro-2-phenylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c11-9(12)6-8(10(13)14)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHJOFMVWMGXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1375474-59-1
Record name 4,4-difluoro-2-phenylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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